molecular formula C21H19N3O3S2 B2426865 N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 1326857-00-4

N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No.: B2426865
CAS No.: 1326857-00-4
M. Wt: 425.52
InChI Key: YFNGLTRXJDLHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Biological Activity

N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a synthetic compound with potential biological activity. This article reviews its structural characteristics, pharmacological properties, and biological effects based on available research findings.

Structural Characteristics

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : 341.42 g/mol
  • SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

Biological Activity Overview

Research into the biological activity of this compound has revealed several key pharmacological properties.

Anticancer Activity

A study conducted by Walid Fayad et al. (2019) identified this compound as having significant anticancer properties. The research utilized multicellular spheroids to screen a drug library and found that this compound inhibited cancer cell proliferation effectively. The mechanism of action appears to involve the induction of apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

In addition to its anticancer activity, preliminary studies indicate that this compound exhibits antimicrobial effects against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis, although further detailed studies are required to elucidate the exact mechanisms involved.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound remains largely unexplored. However, predictions based on its structure suggest moderate absorption with potential interactions with cytochrome P450 enzymes, which could impact drug metabolism. Toxicological assessments indicate that it is non-carcinogenic and exhibits low acute toxicity in animal models.

Research Findings and Case Studies

StudyFindings
Fayad et al. (2019)Identified as an effective anticancer agent through multicellular spheroid screening. Induces apoptosis in cancer cells.
Preliminary Antimicrobial StudyExhibits activity against various bacterial strains; mechanism of action under investigation.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-2-14-6-3-4-8-16(14)22-18(25)13-29-21-23-17-9-11-28-19(17)20(26)24(21)12-15-7-5-10-27-15/h3-11H,2,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGLTRXJDLHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.